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molecular formula C9H12BrNO2S B8321310 (4-Bromo-2-methanesulfonyl-benzyl)-methyl-amine

(4-Bromo-2-methanesulfonyl-benzyl)-methyl-amine

Cat. No. B8321310
M. Wt: 278.17 g/mol
InChI Key: MHLOHTGNOSGXRF-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

A solution of 4-bromo-1-bromomethyl-2-methanesulfonyl-benzene (300 mg, 0.9 mmol) in ˜40% MeNH2/MeOH (10 mL) was stirred at room temperature for 3 hours. TLC (petroleum ether:EtOAc 3:1) showed the reaction was complete. The reaction mixture was concentrated in vacuo to give crude title compound (200 mg, 80%) as a yellow oil, which was used for next step without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
MeNH2 MeOH
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Br)=[C:4]([S:10]([CH3:13])(=[O:12])=[O:11])[CH:3]=1.[CH3:14][NH2:15].CO>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH:15][CH3:14])=[C:4]([S:10]([CH3:13])(=[O:12])=[O:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CBr)S(=O)(=O)C
Name
MeNH2 MeOH
Quantity
10 mL
Type
reactant
Smiles
CN.CO
Step Two
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(CNC)C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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